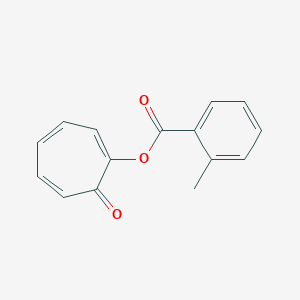
7-oxo-1,3,5-cycloheptatrien-1-yl 2-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-oxo-1,3,5-cycloheptatrien-1-yl 2-methylbenzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as tocotrienol and is a member of the vitamin E family.
Aplicaciones Científicas De Investigación
7-oxo-1,3,5-cycloheptatrien-1-yl 2-methylbenzoate has been extensively studied for its potential applications in various fields. It has been found to have antioxidant properties, which make it useful in the prevention of oxidative stress-related diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. It has also been studied for its potential applications in the treatment of diabetes, obesity, and metabolic disorders.
Mecanismo De Acción
The mechanism of action of 7-oxo-1,3,5-cycloheptatrien-1-yl 2-methylbenzoate is not fully understood. However, it is believed to work by inhibiting the activity of enzymes that are involved in the production of reactive oxygen species (ROS). By doing so, it reduces oxidative stress and inflammation, which are two major contributors to the development of various diseases.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. It has been found to reduce lipid peroxidation, increase antioxidant enzyme activity, and improve insulin sensitivity. It has also been shown to reduce inflammation and improve endothelial function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 7-oxo-1,3,5-cycloheptatrien-1-yl 2-methylbenzoate in lab experiments is its antioxidant properties. It can be used to study the effects of oxidative stress on various cells and tissues. However, one limitation is that it is a relatively new compound and its effects on human health are not fully understood.
Direcciones Futuras
There are several future directions for research on 7-oxo-1,3,5-cycloheptatrien-1-yl 2-methylbenzoate. One direction is to study its potential applications in the treatment of various diseases such as cancer, cardiovascular diseases, and neurodegenerative diseases. Another direction is to study its effects on gene expression and epigenetic modifications. Additionally, it would be interesting to investigate the potential synergistic effects of this compound with other compounds such as curcumin and resveratrol.
Conclusion:
In conclusion, this compound is a compound with promising potential applications in various fields. Its antioxidant properties and ability to reduce oxidative stress and inflammation make it a promising candidate for the prevention and treatment of various diseases. However, further research is needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 7-oxo-1,3,5-cycloheptatrien-1-yl 2-methylbenzoate can be achieved through various methods. One common method involves the condensation of 2-methylbenzoyl chloride with cycloheptatriene in the presence of a base such as sodium hydroxide. The resulting product is then oxidized to form this compound.
Propiedades
IUPAC Name |
(7-oxocyclohepta-1,3,5-trien-1-yl) 2-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12O3/c1-11-7-5-6-8-12(11)15(17)18-14-10-4-2-3-9-13(14)16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHSZTLZURRXGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)OC2=CC=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(acetylamino)phenyl]-2-{[5-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5697174.png)
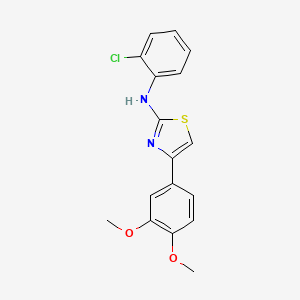

![3-{[4-(hydroxymethyl)phenoxy]methyl}benzoic acid](/img/structure/B5697207.png)
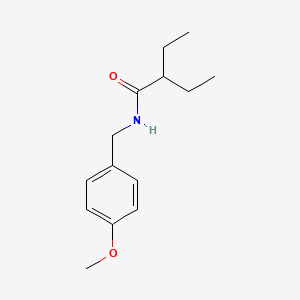

![3-[2-(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-1-propanol](/img/structure/B5697218.png)
![2-hydroxy-4-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}benzoic acid](/img/structure/B5697223.png)
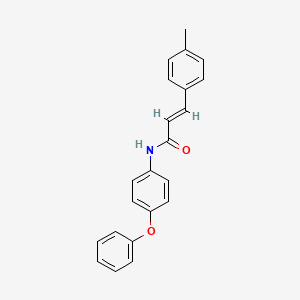

![1,3-diethyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5697286.png)
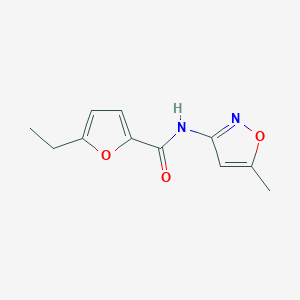
![4-[(2-methyl-3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5697297.png)
![N-(3,5-dichlorophenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5697300.png)